molecular formula C18H18N2O3 B2535480 N-(1-ethyl-2-oxoindolin-5-yl)-2-phenoxyacetamide CAS No. 921773-46-8

N-(1-ethyl-2-oxoindolin-5-yl)-2-phenoxyacetamide

Cat. No. B2535480
CAS RN: 921773-46-8
M. Wt: 310.353
InChI Key: BOUQDEIHORKJNR-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-phenoxyacetamide, commonly known as EOAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EOAI is a synthetic compound that belongs to the family of indolin-2-ones and has been synthesized using various methods.

Scientific Research Applications

Heteroaromatic Sulfones in Biological Research

Heteroaromatic sulfones, such as the 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP), have been explored for their selective reactivity with protein thiols, which is crucial for preventing cross-linking in proteomics workflows and for targeted redox investigations in biological research. Such compounds offer a solution to the limitations of traditional thiol-blocking reagents by providing improved selectivity and reactivity, essential for accurate studies of physiological and pathological processes (Chen et al., 2017).

Antioxidant Activities of Phenolic Compounds

Phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate have been studied for their roles as antioxidants. These compounds exhibit varying degrees of effectiveness in inhibiting lipid peroxidation, acting as peroxyl radical scavengers. Their antioxidant properties have implications for developing protective agents against oxidative stress-related damage (Dinis, Maderia, & Almeida, 1994).

Biologically Active Compounds from 2-Oxoindoline Derivatives

The exploration of 2-oxoindoline derivatives for their biological activities, including the synthesis and pharmacological evaluation of compounds like N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, indicates a methodical approach to identifying new, active pharmaceutical agents. These compounds, having shown notable nootropic activity, underline the potential of 2-oxoindoline derivatives in drug discovery (Altukhov, 2014).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, exemplified by the conversion of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, showcases a synthetic approach relevant to the preparation of intermediates for pharmaceuticals. The optimization of this process, including the selection of acyl donors and reaction conditions, is fundamental in the efficient synthesis of drug candidates (Magadum & Yadav, 2018).

Oxazolidinone Antibacterial Agents

Studies on oxazolidinone analogs, such as U-100592 and U-100766, for their in vitro antibacterial activities against a range of pathogens, underscore the therapeutic potential of novel chemical entities. These compounds, effective against resistant strains without cross-resistance issues, highlight the importance of structural modifications in developing new antibiotics (Zurenko et al., 1996).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-20-16-9-8-14(10-13(16)11-18(20)22)19-17(21)12-23-15-6-4-3-5-7-15/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUQDEIHORKJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide

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